molecular formula C8H4Br2N2 B599374 2,6-Dibromoquinoxaline CAS No. 175858-10-3

2,6-Dibromoquinoxaline

Katalognummer: B599374
CAS-Nummer: 175858-10-3
Molekulargewicht: 287.942
InChI-Schlüssel: NDROOZZFHGBQAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of two bromine atoms at the 2nd and 6th positions of the quinoxaline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method is the direct bromination of quinoxaline using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromoquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), catalysts (copper, palladium).

    Coupling Reactions: Palladium catalysts, bases (potassium carbonate, sodium hydroxide), solvents (toluene, tetrahydrofuran).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, ethanol).

Major Products:

    Substitution Reactions: 2,6-Diaminoquinoxaline, 2,6-Dithioquinoxaline.

    Coupling Reactions: Various biaryl and heteroaryl derivatives.

    Reduction Reactions: Quinoxaline.

Wissenschaftliche Forschungsanwendungen

2,6-Dibromoquinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.

    Biology: It serves as a scaffold for the development of biologically active molecules, including potential pharmaceuticals with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research into its derivatives has shown promise in the development of new drugs targeting various diseases.

    Industry: It is used in the production of organic semiconductors, light-emitting diodes, and other optoelectronic materials.

Wirkmechanismus

The mechanism of action of 2,6-Dibromoquinoxaline and its derivatives depends on the specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

    2,3-Dibromoquinoxaline: Similar structure but with bromine atoms at the 2nd and 3rd positions.

    5,8-Dibromoquinoxaline: Bromine atoms at the 5th and 8th positions.

    2,6-Dichloroquinoxaline: Chlorine atoms instead of bromine at the 2nd and 6th positions.

Uniqueness: 2,6-Dibromoquinoxaline is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.

Biologische Aktivität

2,6-Dibromoquinoxaline is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is a halogenated derivative of quinoxaline, characterized by the presence of bromine atoms at the 2 and 6 positions of the quinoxaline ring. The synthesis of this compound typically involves the bromination of quinoxaline derivatives or the use of starting materials such as o-phenylenediamine and appropriate reagents under controlled conditions.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antiviral, anticancer, and antimicrobial agent.

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit antiviral properties. For instance, studies have shown that certain indolo[2,3-b]quinoxaline derivatives, which can be synthesized from this compound, demonstrate effective antiviral activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) . The mechanism involves interference with viral replication processes.

Anticancer Activity

The anticancer potential of this compound has been substantiated through various assays. In a notable study by Kanugula et al., derivatives synthesized from this compound were tested against human cancer cell lines (cervical, prostate, and lung cancers) using MTT assays. The results indicated that specific substitutions on the quinoxaline ring enhanced cytotoxicity against these cancer cell lines .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Compound TypeCell LineIC50 Value (µM)Reference
Indolo[2,3-b]quinoxalineCervical12.5
Indolo[2,3-b]quinoxalineProstate15.0
Indolo[2,3-b]quinoxalineLung10.0

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. A study focusing on the synthesis of various quinoxaline derivatives revealed that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A derivative demonstrated potent antiviral activity in vitro against HSV-1 with an IC50 value significantly lower than that of standard antiviral drugs. This suggests a promising avenue for developing new antiviral therapies based on this scaffold .
  • Case Study 2 : In a comparative study on anticancer agents, compounds derived from this compound were shown to induce apoptosis in cancer cells through the activation of caspase pathways . This finding underscores the compound's potential as a lead structure for novel anticancer drugs.

Eigenschaften

IUPAC Name

2,6-dibromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDROOZZFHGBQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680952
Record name 2,6-Dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175858-10-3
Record name 2,6-Dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.